molecular formula C6H4ClN3 B028376 1-Chlorobenzotriazole CAS No. 21050-95-3

1-Chlorobenzotriazole

Cat. No.: B028376
CAS No.: 21050-95-3
M. Wt: 153.57 g/mol
InChI Key: INOGLHRUEYDAHX-UHFFFAOYSA-N
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Description

1-Chlorobenzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186037. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Chlorobenzotriazole (1-CBT) is a versatile synthetic auxiliary known for its unique set of physicochemical properties . It is primarily used in organic chemistry as a leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . Its primary targets are the molecules or structures it interacts with during these processes.

Mode of Action

1-CBT’s mode of action is largely determined by its four major properties . As an excellent leaving group, it can easily dissociate from a molecule, facilitating various chemical reactions . Its ability to act as an electron-donating or an electron-withdrawing group allows it to influence the electronic properties of other molecules . As an anion precursor, it can generate negatively charged species, and as a radical precursor, it can produce radical species .

Biochemical Pathways

1-CBT is often used in the synthesis of various heterocyclic and non-heterocyclic frameworks . Its unique properties make it an ideal synthetic auxiliary in organic chemistry, contributing to the synthesis of complex structures . .

Pharmacokinetics

Its physicochemical properties suggest that it may have significant synthetic potential

Result of Action

The result of 1-CBT’s action is largely dependent on its use. In organic synthesis, it can facilitate the formation of various complex structures . In oxidation reactions, it exhibits first-order kinetics . The specific molecular and cellular effects of 1-CBT’s action can vary widely depending on the context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-CBT. This means that a substantial fraction of 1-CBT can reach surface water such as rivers and lakes . Additionally, its reactivity can be influenced by factors such as temperature and pH .

Properties

IUPAC Name

1-chlorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOGLHRUEYDAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175272
Record name 1-Chloro-benzotriazole
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21050-95-3
Record name 1-Chlorobenzotriazole
Source CAS Common Chemistry
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Record name 1-Chloro-benzotriazole
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Record name 1-Chlorobenzotriazole
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Record name 1-Chloro-benzotriazole
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Record name 1-chloro-1H-benzotriazole
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Record name 1-Chlorobenzotriazole
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Synthesis routes and methods

Procedure details

The Performance of Tolytriazole in the Presence of Sodium Hypochlorite Under Simulated Field Conditions, NACE Corrosion/83, Paper No.283, (1983).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-Chlorobenzotriazole interact with its targets and what are the downstream effects?

A1: this compound exhibits its reactivity through the positive-halogen character of its chlorine atom. [] This allows CBT to act as an electrophilic chlorine source or participate in single-electron transfer processes.

  • Electrophilic Chlorination: CBT can directly chlorinate various substrates, including indole alkaloids, carbazole derivatives, and aromatic compounds. [, , ] This leads to the formation of chloro-substituted products, often with high regioselectivity.
  • Oxidation: CBT efficiently oxidizes a range of functional groups, such as alcohols to aldehydes or ketones, [, ] sulfides to sulfoxides, [] and hydrazines to azo compounds. [] This reactivity stems from CBT's ability to abstract electrons from the substrate.

Q2: What is the evidence for the dual nature of this compound oxidations (involving both electron transfer and chlorine transfer)?

A2: Kinetic and product studies on the oxidation of 4-substituted N,N-dimethylbenzylamines by CBT provide evidence for a dual mechanism. [] While the predominant pathway involves a one-electron abstraction from the amine by CBT, followed by deprotonation of the aminium radical, a minor route involving direct chlorine transfer also exists. This is supported by the formation of both N,N-disubstituted aminoalkylbenzotriazoles and a product containing positive chlorine.

Q3: How does the reaction medium affect the reactivity of this compound?

A3: The reactivity of CBT is influenced by the reaction medium. For instance, the oxidation of cyclohexanol by CBT is faster in a higher percentage of acetic acid in the solvent mixture. [, ] This suggests that a more polar solvent favors the reaction, possibly by stabilizing the polar intermediates formed during the oxidation process. Similarly, chloride ions catalyze the oxidation of amino acids by CBT in perchloric acid, [] indicating a role for chloride ions in the reaction mechanism, potentially by facilitating chlorine transfer steps.

Q4: What is the molecular formula, weight, and available spectroscopic data for this compound?

A4:

  • Spectroscopic Data: While the provided papers don't detail specific spectroscopic data, 1H and 13C NMR would be valuable tools for characterizing CBT. Mass spectrometry, particularly as demonstrated in the study highlighting reactions within the mass spectrometer source, can provide insights into CBT fragmentation and reactivity. []

Q5: How does the structure of this compound relate to its reactivity compared to similar compounds?

A5: The positive-halogen character of the chlorine atom in CBT is central to its reactivity. [] This is further supported by the observation that pentachlorobenzotriazole, with its enhanced electron-withdrawing chlorine substituents, exhibits greater reactivity than CBT. [] In contrast, replacing chlorine with bromine or iodine yields 1-bromo- and 1-iodobenzotriazole, respectively, which might have different reactivity profiles due to the varying electronegativity and steric effects of these halogens. []

Q6: Can you elaborate on the use of this compound in synthesizing unsymmetrical disulfides? What are the advantages of this method?

A6: CBT offers a mild and efficient one-pot method for synthesizing unsymmetrical disulfides. [, , ] The reaction proceeds by first reacting a thiol (R1SH) with CBT at low temperatures to form the corresponding sulfenyl benzotriazole (R1SBt) without significant formation of symmetrical disulfide. Subsequently, adding a second thiol (R2SH) to the reaction mixture leads to the formation of the desired unsymmetrical disulfide (R1SSR2). This method is advantageous because it avoids the use of harsh oxidizing agents and minimizes the formation of undesired symmetrical disulfides.

Q7: How is this compound utilized in the synthesis of carbodiimides?

A7: CBT can be used to synthesize carbodiimides from N,N'-disubstituted thioureas. [] The reaction is typically conducted in the presence of a base like pyridine or sodium hydroxide. This method provides a convenient route to carbodiimides, valuable reagents in organic synthesis.

Q8: Are there examples of this compound being used in the synthesis of heterocyclic compounds?

A8: Yes, CBT finds application in synthesizing heterocyclic compounds. For instance, it reacts with 4-(cyclohexen-1-yl)morpholine to form 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane, a bicyclic heterocycle. [] This demonstrates CBT's utility in constructing complex molecular architectures.

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